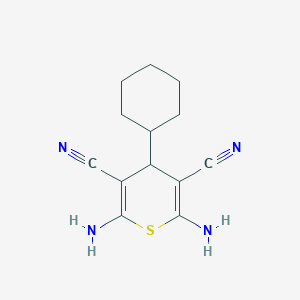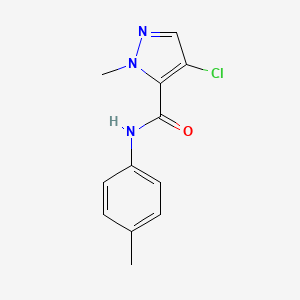
2,6-diamino-4-cyclohexyl-4H-thiopyran-3,5-dicarbonitrile
Vue d'ensemble
Description
2,6-diamino-4-cyclohexyl-4H-thiopyran-3,5-dicarbonitrile is a heterocyclic compound with a unique structure that includes a thiopyran ring substituted with amino and nitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-4-cyclohexyl-4H-thiopyran-3,5-dicarbonitrile typically involves multi-component reactions. One common method includes the reaction of malononitrile, substituted aldehydes, and cyanoacetamide in the presence of a catalyst. For instance, a chitosan/CaHAp catalyst can be used to facilitate the reaction, which proceeds efficiently at room temperature using ethanol as a solvent .
Industrial Production Methods
The use of environmentally benign solvents and reusable catalysts is emphasized to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-diamino-4-cyclohexyl-4H-thiopyran-3,5-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted thiopyran derivatives .
Applications De Recherche Scientifique
2,6-diamino-4-cyclohexyl-4H-thiopyran-3,5-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 2,6-diamino-4-cyclohexyl-4H-thiopyran-3,5-dicarbonitrile involves its interaction with various molecular targets. The amino and nitrile groups can form hydrogen bonds and interact with enzymes and receptors, influencing biological pathways. The thiopyran ring structure also contributes to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-diamino-4-(2-cyclohexen-1-yl)-4H-thiopyran-3,5-dicarbonitrile
- 2,6-diamino-4-(4-chloro-phenyl)-4H-thiopyran-3,5-dicarbonitrile
- 2,6-diamino-4-(3-ethoxy-4-hydroxyphenyl)-4H-thiopyran-3,5-dicarbonitrile
Uniqueness
2,6-diamino-4-cyclohexyl-4H-thiopyran-3,5-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexyl group provides steric hindrance, affecting its reactivity and interaction with biological targets .
Propriétés
IUPAC Name |
2,6-diamino-4-cyclohexyl-4H-thiopyran-3,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S/c14-6-9-11(8-4-2-1-3-5-8)10(7-15)13(17)18-12(9)16/h8,11H,1-5,16-17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAOYVGXTOUWKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2C(=C(SC(=C2C#N)N)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3'-[1-(dimethylamino)ethyl]-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5457843.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5457845.png)
![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-(3-methyl-2-furoyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5457846.png)
![2-{2-[(3-propylmorpholin-4-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanol](/img/structure/B5457849.png)
![7-isonicotinoyl-N,N-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5457862.png)
![2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5457869.png)
![2-methyl-5-[2-[4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-2-oxoethyl]-1H-pyrimidin-6-one](/img/structure/B5457896.png)

![3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5457915.png)
![(1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methanol](/img/structure/B5457934.png)
![N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5457940.png)



